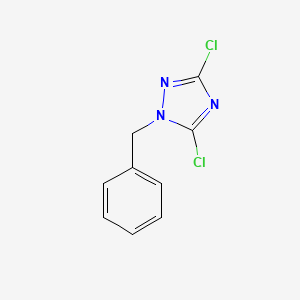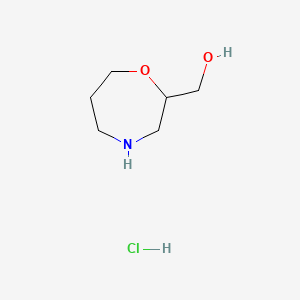
(1,4-Oxazepan-2-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1,4-Oxazepan-2-yl)methanol hydrochloride” is a chemical compound with the molecular formula C6H14ClNO2 . It has a molecular weight of 167.64 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for “(1,4-Oxazepan-2-yl)methanol hydrochloride” is 1S/C6H13NO2.ClH/c8-5-6-4-7-2-1-3-9-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“(1,4-Oxazepan-2-yl)methanol hydrochloride” is a white to yellow solid . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
Structural and Magnetic Properties of Hydrochloride Crystals
Studies have focused on hydrochloride crystals obtained from specific chemical reactions, exploring their structural and magnetic properties. For instance, research on hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radicals revealed insights into their crystal-stacking structures and magnetic behavior. These studies contribute to the understanding of molecular interactions and magnetic susceptibilities in crystalline materials (Guo-Ping Yong, Yiman Zhang, Wenlong She, 2013).
Synthesis Methods
Research on the synthesis of nonsymmetrically substituted bis(azulen-1-yl) ketones and related compounds offers insights into chemical synthesis techniques. These methods can potentially apply to the synthesis of complex organic molecules, including oxazepan derivatives. Such research outlines efficient pathways for obtaining diverse chemical structures with potential applications in material science and medicinal chemistry (R. Sigrist, H. Hansen, 2010).
Molecular Aggregation and Solvent Effects
Investigations into the molecular organization of specific compounds in different solvents have elucidated the impact of solvent on molecular behavior. These studies demonstrate how the molecular organization of compounds like 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol changes with solvent type and concentration, offering valuable insights for research involving complex chemical reactions and compound stability in various environments (A. Matwijczuk, E. Janik, R. Luchowski, A. Niewiadomy, W. Gruszecki, M. Gagoś, 2018).
Catalysis and Material Synthesis
Research on the encapsulation of molybdenum(VI) complexes within zeolite Y demonstrates the development of efficient catalysts for the oxidation of alcohols and hydrocarbons. Such studies highlight the role of catalysts in enhancing reaction efficiencies and developing reusable material for industrial and research applications. The findings contribute to the field of catalysis and material science, showing potential pathways for the creation of environmentally friendly and cost-effective catalytic processes (M. Ghorbanloo, Ali Maleki Alamooti, 2017).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P280, P305+P351+P338 , which suggest wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
1,4-oxazepan-2-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-5-6-4-7-2-1-3-9-6;/h6-8H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCNWXGJJIVMOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(OC1)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60712334 |
Source


|
| Record name | (1,4-Oxazepan-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60712334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1207194-51-1 |
Source


|
| Record name | 1,4-Oxazepine-2-methanol, hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207194-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,4-Oxazepan-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60712334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-C-Azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione;1-((2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1'-(Piperidin-4-yl)spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B597181.png)

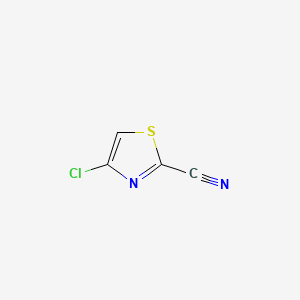
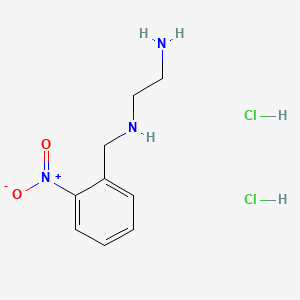


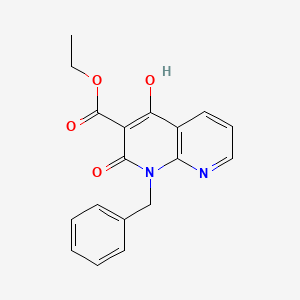
![2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one](/img/structure/B597191.png)


